D-alpha-Aminosäuren

D-α-Amino acids are a class of organic compounds characterized by their α-carbon bearing a D-stereocenter, distinct from the more common L-enantiomers found in naturally occurring proteins. These amino acids play crucial roles in various biological processes and have diverse applications in both academic research and industrial settings.

In biochemical studies, D-α-amino acids are valuable tools for understanding protein structure and function due to their ability to form non-native secondary structures or disrupt hydrogen bonding patterns when incorporated into peptides or proteins. They also serve as important substrates in enzymatic reactions and can be used to create chiral centers for drug development.

Industrially, these amino acids find applications in the formulation of pharmaceuticals, where they contribute to the design of enantiopure drugs with enhanced efficacy or reduced side effects. Additionally, D-α-amino acids are employed as building blocks in peptide synthesis and can be used to modify polymers for specific properties such as biodegradability or improved mechanical strength.

Overall, D-α-amino acids represent a versatile class of compounds with significant potential across multiple fields within the chemical industry.

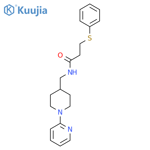

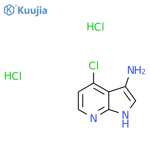

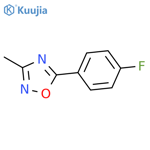

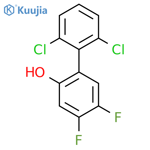

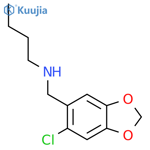

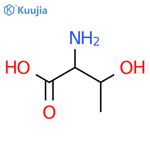

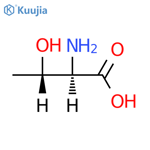

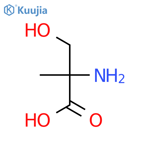

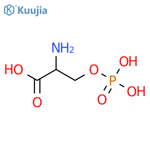

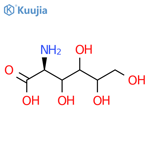

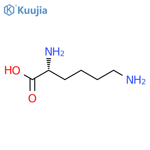

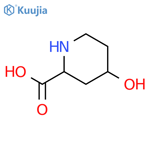

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

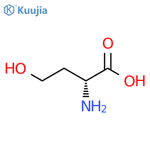

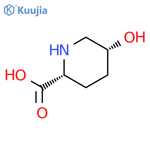

|

D-allo-Threonine | 24830-94-2 | C4H9NO3 |

|

D-Threonine | 632-20-2 | C4H9NO3 |

|

2-Methyl-L-serine | 16820-18-1 | C4H9NO3 |

|

2-Piperidinecarboxylicacid, 4-hydroxy-, (2R,4S)-rel- | 126641-65-4 | C6H11NO3 |

|

O-Phospho-D-serine | 73913-63-0 | C3H8NO6P |

|

D-Glucosaminic Acid | 3646-68-2 | C6H13NO6 |

|

D-Lysine | 923-27-3 | C6H14N2O2 |

|

(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid | 1622-20-4 | C6H11NO3 |

|

D-Homoserine | 6027-21-0 | C4H9NO3 |

|

cis-5-hydroxypiperidine-2-carboxylic acid | 17027-45-1 | C6H11NO3 |

Verwandte Literatur

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

Empfohlene Lieferanten

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte